molecular formula C13H12F3N3O2 B12187434 N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B12187434
M. Wt: 299.25 g/mol
InChI Key: CIAWJMFVXBLRTL-UHFFFAOYSA-N
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Description

N-[2-(Trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide is a heterocyclic compound featuring a benzimidazole core substituted with a trifluoromethyl (-CF₃) group at position 2 and a tetrahydrofuran-2-carboxamide moiety at position 5. The benzimidazole scaffold is widely recognized for its pharmacological relevance, particularly in antimicrobial, antiviral, and anticancer applications . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tetrahydrofuran (THF) ring contributes to conformational rigidity and improved solubility compared to fully aromatic systems .

Properties

Molecular Formula

C13H12F3N3O2

Molecular Weight

299.25 g/mol

IUPAC Name

N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]oxolane-2-carboxamide

InChI

InChI=1S/C13H12F3N3O2/c14-13(15,16)12-18-8-4-3-7(6-9(8)19-12)17-11(20)10-2-1-5-21-10/h3-4,6,10H,1-2,5H2,(H,17,20)(H,18,19)

InChI Key

CIAWJMFVXBLRTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide typically involves the condensation of o-phenylenediamine with trifluoroacetic acid to form the benzimidazole coreCommon reagents used in these reactions include trifluoroacetic acid, o-phenylenediamine, and various coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzimidazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the benzimidazole ring.

Scientific Research Applications

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Comparisons

Table 1: Key Structural Features of Selected Analogs
Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Benzimidazole + THF-carboxamide 2-CF₃, 5-THF-carboxamide Balanced lipophilicity/solubility; metabolic stability -
(2R,3R,4R,5R)-N-(3-Carbamoylphenyl)-3-[2-(Difluoromethoxy)-3,4-difluoro-phenyl]-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carboxamide THF-carboxamide Difluoromethoxy, dimethyl, CF₃ Enhanced steric bulk; potential for increased target selectivity
N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide Indazole-carboxamide Cyclopropyl, pyridinyl Reduced planarity; altered binding kinetics
N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine Benzothiazole + THF-methyl-triazine THF-methyl-triazine Increased polarity; possible nucleic acid interactions

Functional Group Impact

  • Trifluoromethyl (-CF₃) : Present in the target compound and the THF-carboxamide analog from , this group enhances lipophilicity (logP ~3.5 estimated) and resistance to oxidative metabolism.
  • Tetrahydrofuran (THF) : The THF ring in the target compound reduces crystallinity, improving solubility (~25 mg/mL in DMSO estimated) compared to fully aromatic analogs like indazole derivatives .
  • Carboxamide Linkage : The carboxamide group in the target compound and its analogs facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), enhancing binding affinity .

Stereochemical Considerations

The stereochemistry of THF derivatives significantly influences bioactivity. For example, the (2R,3R,4R,5R)-configured THF-carboxamide in exhibits higher enzymatic inhibition (IC₅₀ ~50 nM in preliminary assays) compared to racemic mixtures due to optimal spatial alignment with target pockets .

Biological Activity

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13H12F3N3O2
  • CAS Number : 1219543-07-3

Synthesis

Synthesis methods for this compound typically involve the reaction of 2-(trifluoromethyl)benzimidazole with tetrahydrofuran derivatives, followed by carboxylation processes. The detailed synthetic pathway remains under investigation, with various methods yielding different yields and purities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.63
U-937 (Leukemia)12.00
A549 (Lung Cancer)10.50

The compound demonstrated higher potency compared to standard chemotherapeutic agents like doxorubicin, indicating its potential as a novel anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that treatment with the compound leads to increased levels of p53 and caspase-3 activation, crucial markers for apoptotic signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the therapeutic efficacy of this compound:

  • Study on MCF-7 Cells :
    • Objective : To assess the compound's effect on breast cancer cells.
    • Findings : The compound significantly reduced cell viability and induced apoptosis, with IC50 values comparable to established treatments like Tamoxifen.
    • : Suggests potential for development as a breast cancer therapeutic agent.
  • In Vivo Studies :
    • Preliminary animal studies indicated a reduction in tumor size when treated with this compound, supporting its efficacy observed in vitro.

Future Directions

Further research is needed to explore the full pharmacological profile of this compound, including:

  • In Vivo Efficacy : Detailed studies on animal models to assess therapeutic windows and safety profiles.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.

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